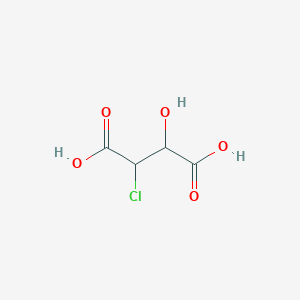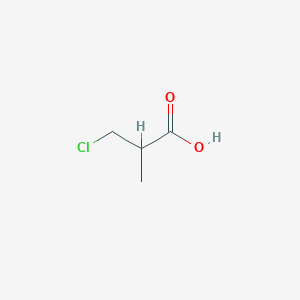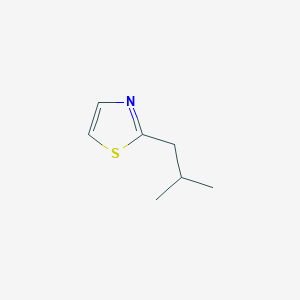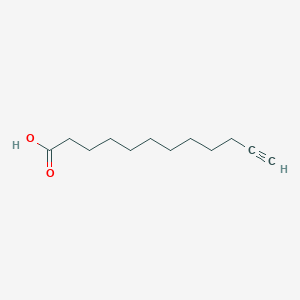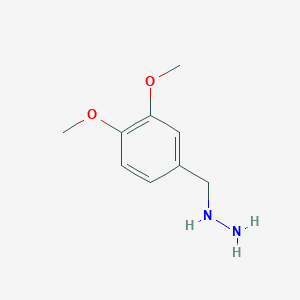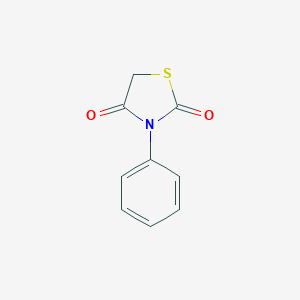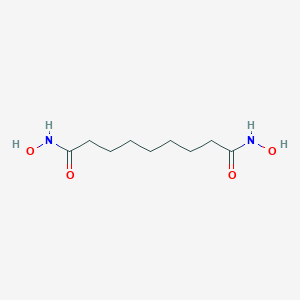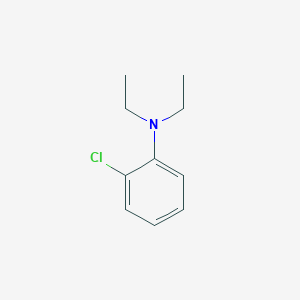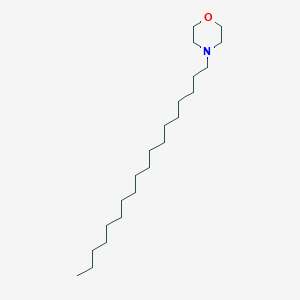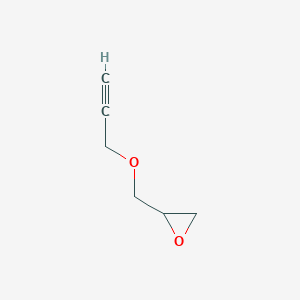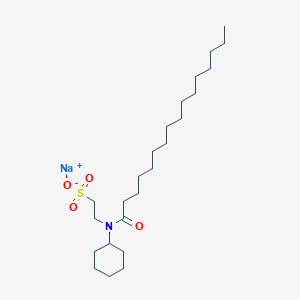
Sodium N-cyclohexyl-N-palmitoyltaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-cyclohexyl-N-palmitoyltaurate (C16-Tauro) is a surfactant that is commonly used in scientific research. It is a synthetic detergent that has been shown to have a number of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Sodium N-cyclohexyl-N-palmitoyltaurate is believed to involve the disruption of lipid-lipid and lipid-protein interactions in biological membranes. This allows membrane proteins to be solubilized and isolated in their native state. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to alter the physical properties of lipid bilayers, such as membrane fluidity and curvature.
Biochemical and Physiological Effects:
Sodium N-cyclohexyl-N-palmitoyltaurate has been shown to have a number of biochemical and physiological effects. It has been shown to activate protein kinase C and to inhibit cholesterol synthesis in cells. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of Sodium N-cyclohexyl-N-palmitoyltaurate is its ability to solubilize membrane proteins in their native state. This allows for the study of membrane proteins in their functional state, which is important for understanding their structure and function. However, Sodium N-cyclohexyl-N-palmitoyltaurate can also have detergent effects on proteins, which can lead to denaturation or loss of activity. In addition, Sodium N-cyclohexyl-N-palmitoyltaurate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on Sodium N-cyclohexyl-N-palmitoyltaurate. One area of interest is the development of new surfactants that can solubilize membrane proteins with higher efficiency and fewer side effects. Another area of interest is the use of Sodium N-cyclohexyl-N-palmitoyltaurate in drug discovery, as it can be used to screen for compounds that interact with membrane proteins. Finally, there is a need for further research into the biochemical and physiological effects of Sodium N-cyclohexyl-N-palmitoyltaurate, particularly in the context of disease states.
Synthesis Methods
Sodium N-cyclohexyl-N-palmitoyltaurate is synthesized by reacting palmitic acid with cyclohexylamine to form N-cyclohexylpalmitamide. This is then reacted with taurine to form Sodium N-cyclohexyl-N-palmitoyltaurate. The synthesis method has been well established and is widely used in research.
Scientific Research Applications
Sodium N-cyclohexyl-N-palmitoyltaurate is commonly used in scientific research as a detergent to solubilize and isolate membrane proteins. It has been shown to be effective in solubilizing a wide range of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. Sodium N-cyclohexyl-N-palmitoyltaurate has also been used in studies of lipid metabolism and as a tool for investigating the structure and function of biological membranes.
properties
CAS RN |
132-43-4 |
|---|---|
Product Name |
Sodium N-cyclohexyl-N-palmitoyltaurate |
Molecular Formula |
C24H46NNaO4S |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C24H47NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;/h23H,2-22H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
VOXBATAAGDVURT-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Other CAS RN |
132-43-4 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



